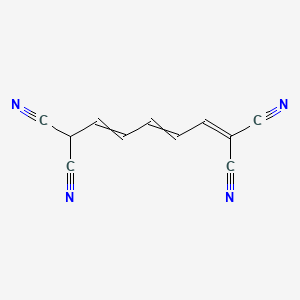
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile is an organic compound characterized by its unique structure, which includes a hepta-triene backbone with four cyano groups attached at the terminal carbons. This compound is of interest due to its conjugated system, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile typically involves the reaction of hepta-1,3,5-triene with tetracyanoethylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification process may include additional steps such as recrystallization to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile involves its interaction with various molecular targets. The conjugated system allows it to participate in electron transfer reactions, which can affect biological pathways. The cyano groups can also interact with nucleophiles, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptatriene: Similar in structure but lacks the cyano groups.
Hepta-1,3,5-triene: The parent compound without the cyano groups.
Azulene: Contains a fused ring system with similar conjugation.
Uniqueness
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly alter its chemical reactivity and physical properties compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
120879-79-0 |
|---|---|
Fórmula molecular |
C11H6N4 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile |
InChI |
InChI=1S/C11H6N4/c12-6-10(7-13)4-2-1-3-5-11(8-14)9-15/h1-5,10H |
Clave InChI |
UKFNRPAEPZWYCG-UHFFFAOYSA-N |
SMILES canónico |
C(=CC=C(C#N)C#N)C=CC(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


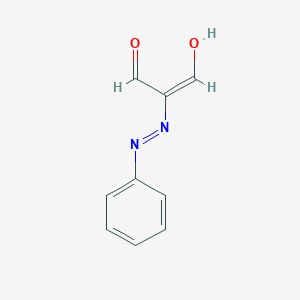
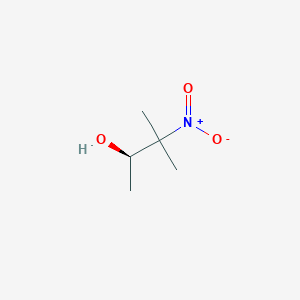
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
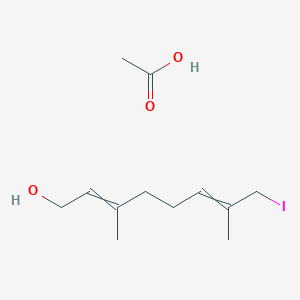
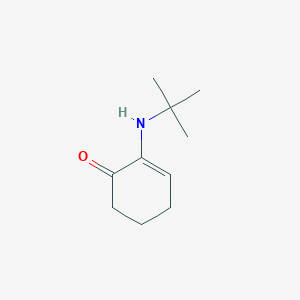
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

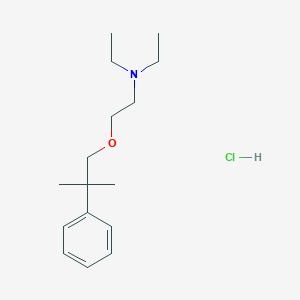

![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
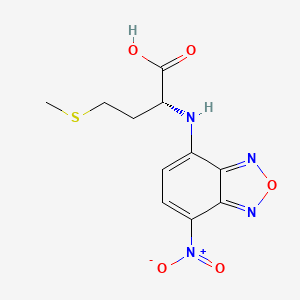
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
